3-bromo-4-hydroxy-2H-chromen-2-one
Overview
Description
3-bromo-4-hydroxy-2H-chromen-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s important to note that the compound belongs to the class of organic compounds known as 4-hydroxycoumarins , which are known to interact with various biological targets.
Mode of Action
Compounds in the 4-hydroxycoumarin class often exert their effects through interactions with electrophilic groups, forming a ring of pyridine derivative .
Result of Action
Some compounds in the 4-hydroxycoumarin class have shown potent inhibition with IC 50 values in the nM range , suggesting that 3-bromo-4-hydroxy-2H-chromen-2-one may have similar inhibitory effects.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-hydroxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s bromine atom and hydroxyl group are crucial for its binding interactions with these biomolecules, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s bromine atom and hydroxyl group. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a crucial role in these pathways. The compound’s bromine atom and hydroxyl group are essential for its interactions with these enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s bromine atom and hydroxyl group play a critical role in its binding to these transporters and proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall efficacy .
Properties
IUPAC Name |
3-bromo-4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXCCDBMPGIEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-4-hydroxy-2H-chromen-2-one in the synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?
A1: this compound acts as a crucial building block in the one-pot synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. This organocatalytic reaction, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid, involves the condensation of this compound with aldehydes and barbituric acids. [] The bromine atom and the hydroxyl group present in its structure offer specific reactivity, enabling the formation of the desired spirocyclic framework.
Q2: Are there any potential applications for the synthesized spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones?
A2: While specific applications are not detailed in the research paper, the authors suggest that these novel spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones may exhibit interesting pharmacological and physiological activities. [] This speculation arises from the presence of the spirochroman and furo[2,3-d]pyrimidine moieties, which are known pharmacophores in various bioactive molecules.
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